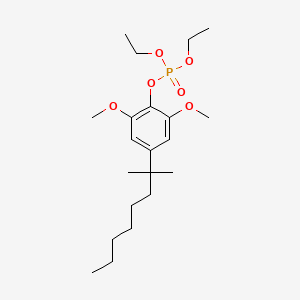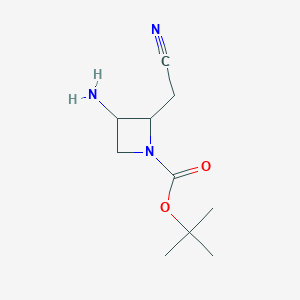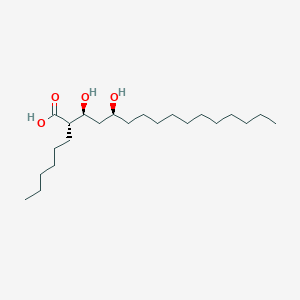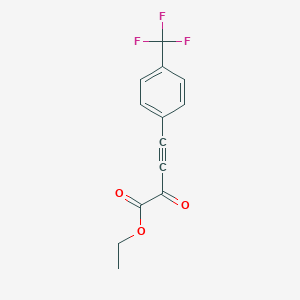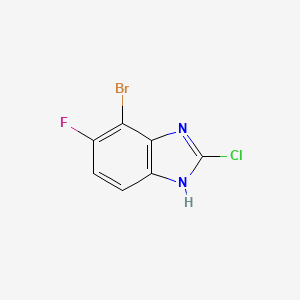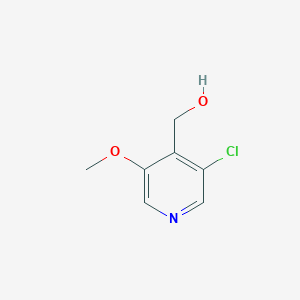
(4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone typically involves the reaction of 2-aminoethylpiperazine with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted piperazine or pyrazole derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a ligand in binding studies to investigate interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of (4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine and pyrazole rings are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(4-(2-Aminoethyl)piperazin-1-yl)(3-methyl-1H-pyrazol-4-yl)methanone: Similar structure but lacks the methoxy group.
(4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1H-pyrazol-4-yl)methanone: Similar structure but lacks the methyl group.
Uniqueness
(4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone is unique due to the presence of both methoxy and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
1204297-17-5 |
|---|---|
Fórmula molecular |
C12H21N5O2 |
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
[4-(2-aminoethyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C12H21N5O2/c1-15-9-10(11(14-15)19-2)12(18)17-7-5-16(4-3-13)6-8-17/h9H,3-8,13H2,1-2H3 |
Clave InChI |
IECQNWIIANKLRX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



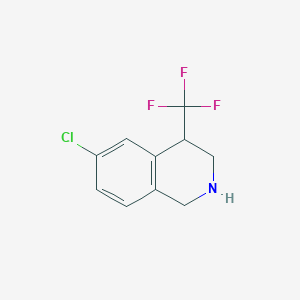

![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)

![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
